molecular formula C10H11N3 B2555410 2,8-Dimethylquinazolin-4-amine CAS No. 1690538-56-7

2,8-Dimethylquinazolin-4-amine

Cat. No. B2555410
M. Wt: 173.219
InChI Key: VMYCUDOESGZRKJ-UHFFFAOYSA-N
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Description

2,8-Dimethylquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family . It has a CAS Number of 1690538-56-7 and a molecular weight of 173.22 . Quinazoline is an important structural motif in organic synthesis as it has been used to make a range of pharmaceuticals and bioactive molecules .


Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinazoline scaffold .


Molecular Structure Analysis

The molecular structure of 2,8-Dimethylquinazolin-4-amine contains total 25 bond(s); 14 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aromatic), and 1 Pyrimidine(s) .

Scientific Research Applications

Apoptosis Induction and Anticancer Properties

One significant area of application for 2,8-Dimethylquinazolin-4-amine derivatives is in the field of cancer research. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer, has been identified as an efficacious anticancer agent with high blood-brain barrier penetration. This compound is highlighted for its potency in cell-based apoptosis induction assays and effectiveness in human MX-1 breast and other mouse xenograft cancer models, suggesting its potential as a clinical candidate for anticancer therapy (Sirisoma et al., 2009).

Spectrofluorimetric Applications

In analytical chemistry, derivatives of 2,8-Dimethylquinazolin-4-amine have been used in the development of new spectrofluorimetric methods for the determination of aliphatic amines. For instance, a new amino fluorescence probe, 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu), demonstrates the ability to yield strong fluorescence upon reacting with primary and secondary aliphatic amines. This method provides a sensitive, simple, and rapid means for determining aliphatic amines in water samples, showcasing the chemical's utility in environmental analysis (Cao et al., 2003).

Photochemical Activation for Cell Physiology Studies

Derivatives of 2,8-Dimethylquinazolin-4-amine have been linked to photoactivatable forms suitable for studying cell physiology. These compounds demonstrate efficient release of bioactive molecules through photoactivation, enabling their use in applications like Cre recombinase activation and CRISPR-Cas9 gene editing. The fast photorelease of tertiary amines from these compounds, through one- and two-photon excitation, marks their importance in biochemical research (Asad et al., 2017).

Anticonvulsant and Antimicrobial Activities

2,8-Dimethylquinazolin-4-amine derivatives have also been explored for their anticonvulsant and antimicrobial activities. Novel derivatives synthesized from anthranilic acid showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, in addition to potent anticonvulsant activity, suggesting their potential in pharmaceutical applications (Rajasekaran et al., 2013).

Synthesis and Chemical Analysis

Finally, the synthesis of new thioxoquinazolinone derivatives and their evaluation for anticonvulsant and antimicrobial activities illustrate the versatility of 2,8-Dimethylquinazolin-4-amine in drug discovery and development. These studies highlight the compound's role in generating new chemical entities with potential therapeutic applications (Rajasekaran et al., 2013).

Safety And Hazards

The safety information for 2,8-Dimethylquinazolin-4-amine includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 .

Future Directions

Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

properties

IUPAC Name

2,8-dimethylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-4-3-5-8-9(6)12-7(2)13-10(8)11/h3-5H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYCUDOESGZRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethylquinazolin-4-amine

CAS RN

1690538-56-7
Record name 2,8-dimethylquinazolin-4-amine
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